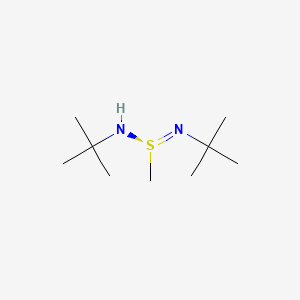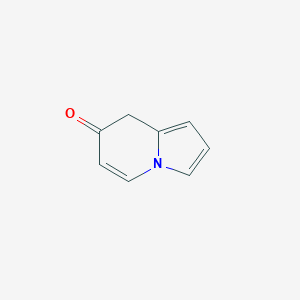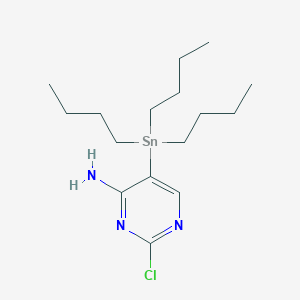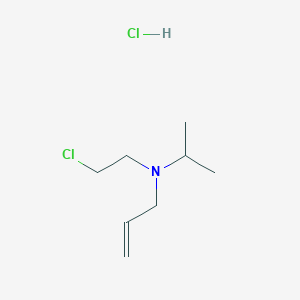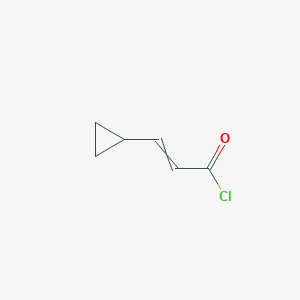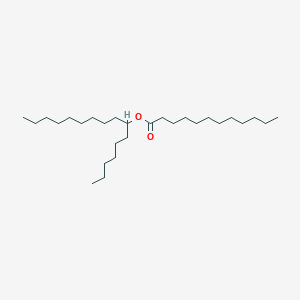oxo-lambda~5~-phosphane CAS No. 388604-48-6](/img/structure/B14242922.png)
Bis[(benzyloxy)methyl](chloromethyl)oxo-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(benzyloxy)methyloxo-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of benzyloxy and chloromethyl groups attached to a central phosphorus atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(benzyloxy)methyloxo-lambda~5~-phosphane typically involves the reaction of benzyloxy compounds with chloromethylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and toluene. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of Bis(benzyloxy)methyloxo-lambda~5~-phosphane follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise control over temperature and pressure. The product is then purified using techniques such as distillation and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Bis(benzyloxy)methyloxo-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the compound into phosphine derivatives.
Substitution: The chloromethyl group can be substituted with other nucleophiles, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphane compounds.
科学的研究の応用
Bis(benzyloxy)methyloxo-lambda~5~-phosphane has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Bis(benzyloxy)methyloxo-lambda~5~-phosphane involves its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers and influencing their reactivity. It can also participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
Benzyl chloromethyl ether: Similar in structure but lacks the phosphorus atom.
Bis(chloromethyl)ether: Contains two chloromethyl groups but no benzyloxy groups.
Phosphine oxides: Similar in terms of the phosphorus-oxygen bond but differ in the organic substituents.
Uniqueness
Bis(benzyloxy)methyloxo-lambda~5~-phosphane is unique due to the combination of benzyloxy and chloromethyl groups attached to a central phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
特性
CAS番号 |
388604-48-6 |
|---|---|
分子式 |
C17H20ClO3P |
分子量 |
338.8 g/mol |
IUPAC名 |
[chloromethyl(phenylmethoxymethyl)phosphoryl]methoxymethylbenzene |
InChI |
InChI=1S/C17H20ClO3P/c18-13-22(19,14-20-11-16-7-3-1-4-8-16)15-21-12-17-9-5-2-6-10-17/h1-10H,11-15H2 |
InChIキー |
GQXNECBFNABKQA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COCP(=O)(COCC2=CC=CC=C2)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,3'-[(4-{(E)-[(2-Methylphenyl)imino]methyl}phenyl)azanediyl]dipropanenitrile](/img/structure/B14242844.png)
![2-({(3-Chloro-2-hydroxypropyl)[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14242845.png)
![N,N'-Bis[2,6-di(propan-2-yl)phenyl]-1,1-dimethylsilanediamine](/img/structure/B14242846.png)
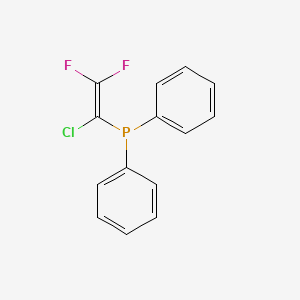
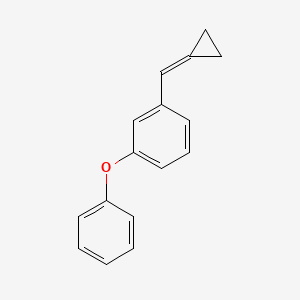
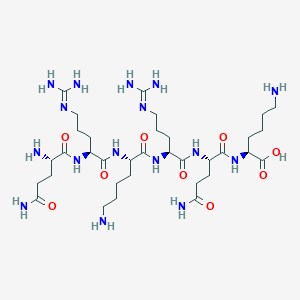
![2H-Imidazo[2,1-b][1,3,5]oxadiazine](/img/structure/B14242871.png)
![1-[2,5-Bis(benzyloxy)phenyl]-2-bromoethan-1-one](/img/structure/B14242879.png)
